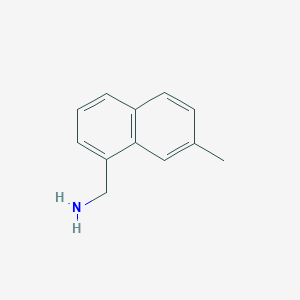

1-(Aminomethyl)-7-methylnaphthalene

Description

1-(Aminomethyl)-7-methylnaphthalene (C₁₂H₁₃N) is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at position 1 and a methyl (-CH₃) group at position 7. The aminomethyl group introduces polarity and hydrogen-bonding capability, distinguishing it from simpler alkylated naphthalenes.

Propriétés

Formule moléculaire |

C12H13N |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

(7-methylnaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3 |

Clé InChI |

GWQDLAWCLGWYJP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=CC=C2CN)C=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-(Aminométhyl)-7-méthylnaphtalène peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Mannich, dans laquelle un dérivé du naphtalène subit une aminométhylation en utilisant du formaldéhyde et une amine primaire ou secondaire. La réaction nécessite généralement des conditions acides et peut être effectuée à température ambiante ou à des températures légèrement élevées .

Méthodes de production industrielle : Dans les milieux industriels, la production de 1-(Aminométhyl)-7-méthylnaphtalène peut impliquer des réactions de Mannich à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(Aminométhyl)-7-méthylnaphtalène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des naphtoquinones correspondantes ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe aminométhyl en une amine ou d’autres formes réduites.

Substitution : Le cycle naphtalène peut subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs comme l’hydrure d’aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Principaux produits formés :

Oxydation : Naphtoquinones et autres dérivés oxydés.

Réduction : Amines et autres formes réduites.

Substitution : Dérivés du naphtalène halogénés ou nitrés.

Applications de la recherche scientifique

Le 1-(Aminométhyl)-7-méthylnaphtalène présente plusieurs applications de recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques et de matériaux plus complexes.

Biologie : Le composé peut être utilisé dans l’étude des systèmes biologiques et comme précurseur de molécules bioactives.

Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of naphthalene derivatives, including 1-(Aminomethyl)-7-methylnaphthalene, as anticancer agents. For instance, research has shown that compounds derived from naphthalene exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells .

- Case Study : A study synthesized a series of naphthalene-based derivatives, demonstrating that some exhibited higher cytotoxicity than standard chemotherapeutic agents like Doxorubicin .

Environmental Science

Detection of Isocyanates

this compound has been utilized as a reagent for detecting isocyanates in air samples. This application is crucial for monitoring environmental pollution and ensuring air quality standards are met .

- Methodology : The detection method employs UV or fluorescence spectroscopy to quantify isocyanate concentrations, providing a sensitive approach to environmental monitoring.

Material Science

Optoelectronic Devices

The compound has been explored for its role in enhancing the properties of materials used in optoelectronic devices. Specifically, it has been shown to modulate photoluminescence in polymeric materials, which is essential for improving the efficiency of light-emitting diodes (LEDs) .

- Application Summary : The incorporation of this compound into polymer matrices has resulted in improved electronic properties and device stability.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research indicates that naphthalene derivatives can exhibit cytotoxicity towards specific cell types, necessitating careful evaluation during development for therapeutic use .

Mécanisme D'action

Le mécanisme d’action du 1-(Aminométhyl)-7-méthylnaphtalène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminométhyl peut participer à la liaison hydrogène et à d’autres interactions avec les molécules biologiques, influençant ainsi leur activité. Le cycle naphtalène fournit un noyau hydrophobe qui peut interagir avec les membranes lipidiques et d’autres environnements hydrophobes .

Composés similaires :

1-(Aminométhyl)naphtalène : Il lui manque le groupe méthyl en position 7, ce qui entraîne des propriétés chimiques et physiques différentes.

7-Méthylnaphtalène : Il lui manque le groupe aminométhyl, ce qui affecte sa réactivité et ses applications.

1-(Aminométhyl)-2-méthylnaphtalène : Structure similaire mais avec le groupe méthyl en position 2, ce qui conduit à des effets stériques et électroniques différents .

Unicité : Le 1-(Aminométhyl)-7-méthylnaphtalène est unique en raison du positionnement spécifique des groupes aminométhyl et méthyl, qui influencent sa réactivité et ses applications potentielles. La combinaison de ces groupes fonctionnels offre une plate-forme polyvalente pour de nouvelles modifications chimiques et des applications dans divers domaines.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(Aminomethyl)-7-methylnaphthalene with three related naphthalene derivatives:

Key Observations:

- Polarity and Reactivity: The aminomethyl group in the target compound increases polarity compared to Eudalene’s non-polar isopropyl group.

- Functional Group Impact: The acetamido and hydroxyl groups in 1-ACETAMINO-7-NAPHTHOL confer higher hydrogen-bonding capacity and acidity (via -OH), whereas the primary amine in the target compound is more basic and reactive .

- Steric Effects: Eudalene’s bulky isopropyl group at position 7 may hinder electrophilic substitution reactions compared to the smaller methyl group in the target compound .

Toxicological and Environmental Behavior

- Toxicity Pathways: Methylnaphthalenes (e.g., 1-methylnaphthalene) primarily target respiratory and hepatic systems via cytochrome P450-mediated metabolism, producing reactive epoxides .

- Environmental Persistence: Alkylated naphthalenes like Eudalene exhibit moderate persistence due to hydrophobicity. The polar aminomethyl group in the target compound may increase water solubility, reducing bioaccumulation but increasing mobility in aquatic systems .

Analytical Methods and Detection

Analytical techniques for naphthalene derivatives typically involve GC/MS or HPLC/UV (Table 7-2, ). However, the aminomethyl group’s polarity may necessitate derivatization (e.g., silylation) for GC analysis. In contrast, 1-ACETAMINO-7-NAPHTHOL’s hydroxyl group allows direct HPLC/UV detection due to UV absorbance .

Regulatory and Application Considerations

- Regulatory Status: Naphthalene derivatives are regulated under guidelines for hazardous air pollutants (EPA) and carcinogenicity (IARC Group 2B) . The target compound’s amine functionality may subject it to additional regulations for reactive intermediates.

- Applications: Eudalene is used in fragrances and organic synthesis , while 1-ACETAMINO-7-NAPHTHOL serves industrial roles .

Activité Biologique

1-(Aminomethyl)-7-methylnaphthalene is a chemical compound that has garnered attention in various fields of biological research due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

This compound is an aromatic amine derived from naphthalene, characterized by a methyl group at the 7-position and an aminomethyl group. The molecular formula is , with a molecular weight of approximately 173.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, which could lead to therapeutic effects or toxicity.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, naphthalene derivatives are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Receptor Binding

The structural similarity of this compound to other biologically active molecules suggests potential receptor binding capabilities. This may include interactions with adrenergic receptors or other neurotransmitter systems, which could influence physiological responses such as vasodilation or neurotransmission.

Toxicological Profile

The toxicity of this compound has been studied in various animal models. Research indicates that exposure to methylnaphthalene derivatives can lead to cellular damage, particularly in lung tissues. For example, inhalation studies have demonstrated that these compounds can cause necrosis of bronchiolar epithelial cells in mice, with severity dependent on dosage .

Case Studies

- Lung Toxicity : In a study examining the effects of methylnaphthalenes on lung tissue, it was found that exposure led to significant damage to Clara cells and ciliated cells in the bronchiolar epithelium. The severity was comparable to that observed with naphthalene exposure .

- Oncogenic Potential : Long-term feeding studies on B6C3F1 mice indicated that dietary exposure to 1-methylnaphthalene resulted in an increased incidence of adenomas in the lung tissue, particularly among male subjects . This raises concerns regarding the potential carcinogenic effects of similar compounds.

Research Findings

Recent research highlights the pharmacological potential of modifying the structure of naphthalene derivatives to enhance their biological activity. For instance, methylation at specific positions has been shown to improve the efficacy of certain analogues against cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Modulates cytochrome P450 activity |

| Receptor Interaction | Potential binding with adrenergic receptors |

| Toxicity | Lung cell necrosis observed in animal studies |

| Oncogenic Effects | Increased adenoma incidence in long-term studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.